molecular formula C26H27N5O B2927054 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 1797026-35-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Katalognummer: B2927054
CAS-Nummer: 1797026-35-7
Molekulargewicht: 425.536
InChI-Schlüssel: SZOSXUWYCYZNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with an indole group at the 6-position and an N-(1-phenylethyl)amide side chain. The indole moiety may contribute to π-π stacking interactions in binding pockets, while the phenethyl group could enhance lipophilicity and membrane permeability.

Eigenschaften

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O/c1-19(20-7-3-2-4-8-20)29-26(32)22-11-14-30(15-12-22)24-17-25(28-18-27-24)31-16-13-21-9-5-6-10-23(21)31/h2-10,13,16-19,22H,11-12,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSXUWYCYZNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H24N6O\text{C}_{23}\text{H}_{24}\text{N}_{6}\text{O}

This structure features a piperidine ring, an indole moiety, and a pyrimidine substituent, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib, suggesting strong anti-inflammatory properties.

CompoundIC50 (μmol)Reference
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide0.04 ± 0.02
Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation, further supporting its therapeutic potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (μg/mL)Reference
PC315
DU14520

The results indicate that the compound is more effective against PC3 cells compared to DU145 cells, suggesting selective cytotoxicity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways related to inflammation and cancer cell proliferation. The presence of electron-releasing substituents in its structure enhances its interaction with target proteins involved in these pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : A study involving rats showed that treatment with the compound significantly reduced edema compared to controls, with an effective dose (ED50) calculated at 8.23 μM.
  • Cancer Cell Studies : Research on FaDu hypopharyngeal tumor cells indicated that the compound induced apoptosis more effectively than traditional chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Core Modifications

The pyrimidine ring is a common scaffold in kinase inhibitors. Key structural variations among analogues include:

Compound Name Pyrimidine Substituent Key Features Biological Target/Activity Reference ID
Target Compound 6-(1H-indol-1-yl) Indole group for hydrophobic/π-π interactions Potential kinase inhibition -
1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide Pyrrolo[2,3-d]pyrimidine Type I LIMK2 inhibitor; ATP-competitive LIMK2 (Type I inhibition)
1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide 4-Ethylphenoxy Phenoxy group enhances solubility; fluorophenyl improves metabolic stability Unknown (structural analogue)

Key Findings :

  • The target compound’s indole substituent differentiates it from pyrrolopyrimidine-based inhibitors (e.g., LIMK2 Type I inhibitors), which rely on ATP-competitive binding .
  • Phenoxy-substituted analogues (e.g., 4-ethylphenoxy) may exhibit improved solubility but reduced target affinity compared to indole derivatives .

Amide Side Chain Variations

The N-substituent on the piperidine-4-carboxamide moiety influences target selectivity and pharmacokinetics:

Compound Name Amide Side Chain Key Features Reference ID
Target Compound N-(1-phenylethyl) Lipophilic phenethyl group for membrane permeability -
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide N-(2-methoxybenzyl) Methoxy group introduces polarity; benzyl linker may reduce bioavailability
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide N-(2,2-diethoxyethyl) Diethoxyethyl enhances solubility but may increase metabolic instability

Key Findings :

  • The phenethyl group in the target compound balances lipophilicity and stability, whereas polar substituents (e.g., methoxybenzyl or diethoxyethyl) may improve solubility at the cost of reduced blood-brain barrier penetration .

Heterocyclic Modifications

Replacement of indole with other heterocycles alters electronic properties and binding interactions:

Compound Name Heterocycle Key Features Reference ID
Target Compound Indole (position 1) Strong π-π stacking potential -
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide Imidazole + tetrazole Tetrazole introduces acidity; imidazole enables hydrogen bonding
N-Ethyl-4-(1H-indol-3-yl)piperidine-1-carboxamide Indole (position 3) Positional isomerism may reduce kinase affinity

Key Findings :

  • Imidazole and tetrazole substituents introduce hydrogen-bonding capabilities but lack the indole’s planar structure for optimal hydrophobic interactions .
  • Indole positioning (1- vs. 3-) significantly impacts binding; the target compound’s 1-indolyl group likely optimizes kinase active-site interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.